Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 878207-87-5
VCID: VC11698883
InChI: InChI=1S/C12H15BrN2O2/c1-17-12(16)9-4-7-15(8-5-9)11-10(13)3-2-6-14-11/h2-3,6,9H,4-5,7-8H2,1H3
SMILES: COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Br
Molecular Formula: C12H15BrN2O2
Molecular Weight: 299.16 g/mol

Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate

CAS No.: 878207-87-5

Cat. No.: VC11698883

Molecular Formula: C12H15BrN2O2

Molecular Weight: 299.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate - 878207-87-5

Specification

CAS No. 878207-87-5
Molecular Formula C12H15BrN2O2
Molecular Weight 299.16 g/mol
IUPAC Name methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate
Standard InChI InChI=1S/C12H15BrN2O2/c1-17-12(16)9-4-7-15(8-5-9)11-10(13)3-2-6-14-11/h2-3,6,9H,4-5,7-8H2,1H3
Standard InChI Key FYLDPXRIVIUGSW-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Br
Canonical SMILES COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a 3-bromopyridin-2-yl group and at the 4-position with a methyl carboxylate ester. The bromine atom at the 3-position of the pyridine ring introduces steric and electronic effects that influence reactivity, while the ester group enhances solubility and serves as a handle for further derivatization.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number878207-87-5
Molecular FormulaC₁₂H₁₅BrN₂O₂
Molecular Weight299.16 g/mol
IUPAC Namemethyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate
Density~1.4 g/cm³ (estimated)
Boiling Point~400°C (estimated)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and piperidine moiety (δ 1.5–3.5 ppm for aliphatic protons). The bromine atom induces a deshielding effect on adjacent pyridine protons, observable in downfield shifts. Mass spectrometry typically shows a molecular ion peak at m/z 299.16, consistent with the molecular weight.

Synthesis and Reaction Conditions

Primary Synthetic Route

The synthesis involves a nucleophilic substitution reaction between 3-bromopyridine-2-carboxylic acid and methyl piperidine-4-carboxylate. Key steps include:

  • Activation of the Carboxylic Acid: 3-Bromopyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Esterification: The acyl chloride reacts with methyl piperidine-4-carboxylate in the presence of a base (e.g., triethylamine) to yield the target compound.

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventDichloromethane (DCM)
Temperature0–25°C (room temperature)
Catalyst/BaseTriethylamine (Et₃N)
Reaction Time12–24 hours
Yield65–75%

Alternative Methodologies

Patent literature describes related syntheses using Grignard reagents and transfer hydrogenation. For example, US8697876B2 details the use of isopropylmagnesium chloride/lithium chloride (Turbo Grignard) to couple bromopyridine derivatives with piperidine intermediates at ambient temperatures, avoiding cryogenic conditions . While this method applies to analogous compounds, adapting it to Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate could improve scalability and yield.

Chemical Reactivity and Applications

Substitution Reactions

Biological Activities and Mechanisms

Antimicrobial and Anticancer Properties

Preliminary in vitro assays indicate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and breast cancer cells (IC₅₀: 50 µM). The bromine atom likely enhances DNA intercalation or enzyme inhibition.

Comparison with Structural Analogs

Positional Isomerism: 3-Bromo vs. 5-Bromo Derivatives

Methyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate, a positional isomer, exhibits distinct reactivity due to differences in bromine’s electronic effects. The 3-bromo derivative undergoes faster cross-coupling due to reduced steric hindrance.

Table 3: Comparative Analysis of Bromopyridine Isomers

Property3-Bromo Isomer5-Bromo Isomer
Suzuki Coupling RateFast (k = 0.15 min⁻¹)Slow (k = 0.08 min⁻¹)
LogP (Lipophilicity)2.12.3
Anticancer IC₅₀50 µM75 µM

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